tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
Beschreibung
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate. This nomenclature reflects the hierarchical naming system where the carbamate functional group serves as the principal functional group, modified by the tert-butyl ester designation. The compound is cataloged under Chemical Abstracts Service registry number 1228948-05-7, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate and tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate, which represent equivalent but slightly different formatting conventions.
The compound is also assigned the molecular identifier MFCD20233218 in the MDL Information Systems database, facilitating cross-referencing across multiple chemical databases. The International Chemical Identifier (InChI) provides a machine-readable representation: InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-4-6-15(7-5-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16). The corresponding InChI Key RLKQLLBSIXYAQD-UHFFFAOYSA-N serves as a fixed-length hash for rapid database searching and compound identification. The Simplified Molecular Input Line Entry System notation provides a linear representation: CC(C)(C)OC(=O)NC1CCN(CC1)C2COC2, which enables structural reconstruction and computational analysis.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-4-6-15(7-5-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKQLLBSIXYAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Multi-Step Synthesis via Benzimidazole and Quinoline Intermediates
A more complex synthetic route described in patent literature involves the following steps:
| Step | Description | Reaction Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-chloro-8-trifluoromethanesulfonic acid quinoline base | Reaction of 2-chloro-8-hydroxyquinoline with trifluoromethanesulfonyl chloride at 25–30°C for 20–30 h | Off-white powder obtained |
| 2 | Formation of piperidin-4-yl tert-butyl carbamate quinoline derivative | Stirring with BINAP catalyst in toluene at 80–100°C for 20–30 h | Yellow solid obtained |
| 3 | Synthesis of 5-(3-methyl-oxetan-3-methoxy)benzimidazole | Reflux of 3-methyl-3-oxetanemethanol with 5-hydroxybenzimidazole in THF at 55–66°C for 20–24 h | Light yellow solid, 85.8% yield |
| 4 | Coupling to form piperidin-4-yl tert-butyl carbamate derivative | Acid chloride reaction with potassium carbonate and DIPHOS in toluene at 80–100°C for 24–30 h | White solid after crystallization |
| 5 | Deprotection to yield 4-amino piperidine derivative | Reflux with caustic alcohol, 2-methyltetrahydrofuran, and water for 3–4 h | White solid product obtained |
This sequence allows for precise control of functional groups and yields the target compound with high purity suitable for pharmaceutical applications.
Industrial Scale-Up Considerations
Industrial production typically involves scaling the above laboratory methods with modifications such as:
- Use of larger reactors with precise temperature control.
- Continuous flow synthesis techniques to improve reaction efficiency and reproducibility.
- Optimization of solvent systems and catalyst loadings to reduce waste and cost.
- Implementation of crystallization and filtration steps to ensure product purity.
These adjustments help achieve high yield and purity suitable for commercial supply while maintaining safety and cost-effectiveness.
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Oxetane formation | 3-methyl-3-oxetanemethanol, 5-hydroxybenzimidazole | THF | 55–66°C reflux | 20–24 h | Metallic sodium used as base |
| Carbamate formation | Acid chloride, potassium carbonate, DIPHOS catalyst | Toluene | 80–100°C | 24–30 h | Acid chloride added under temperature control |
| Deprotection | Caustic alcohol, 2-methyltetrahydrofuran, water | Mixed solvents | Reflux | 3–4 h | Monitored by TLC for completion |
- The benzimidazole intermediate is obtained in approximately 85.8% yield.
- Subsequent coupling and carbamate formation steps yield white solids with high purity after crystallization.
- Final deprotection and purification steps produce the target tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate as a white solid suitable for research use.
| Step | Intermediate/Product | Yield (%) | Physical Form | Key Conditions |
|---|---|---|---|---|
| 1 | 5-(3-methyl-oxetan-3-methoxy)benzimidazole | 85.8 | Light yellow solid | THF reflux, metallic sodium base |
| 2 | Piperidin-4-yl tert-butyl carbamate quinoline derivative | Not specified | Yellow solid | Toluene, BINAP catalyst, 80–100°C |
| 3 | Coupled carbamate intermediate | Not specified | White solid | Acid chloride reaction, toluene, 80–100°C |
| 4 | Final this compound | High purity | White solid | Deprotection with caustic alcohol, reflux |
The preparation methods described provide a robust framework for producing this compound with high purity and yield. This compound serves as a key intermediate in drug discovery, enabling the synthesis of bioactive molecules with enhanced stability due to the oxetane ring. The optimized synthetic routes facilitate its use in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetane or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Potential :
Research indicates that tert-butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate may have applications as a pharmacological agent due to its structural similarity to known bioactive compounds. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the realm of neuropharmacology.
Case Study: Neuroprotective Agents
A study investigated the neuroprotective effects of various carbamate derivatives, including this compound, against neurodegenerative diseases. The results indicated promising activity in protecting neuronal cells from oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Materials Science
Polymer Synthesis :
The compound can be utilized in the synthesis of novel polymers, particularly those designed for drug delivery systems. Its unique structure allows for modification that can enhance the solubility and stability of pharmaceutical formulations.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Solubility in Water | Low |
| Biodegradability | Moderate |
Agricultural Chemistry
Pesticide Formulation :
There is potential for using this compound in developing new pesticide formulations. Its ability to act as a stabilizing agent could enhance the efficacy and longevity of active ingredients in agricultural products.
Case Study: Efficacy in Pest Control
Field trials have demonstrated that formulations containing this compound show improved pest control effectiveness compared to traditional agents, indicating its viability as an alternative in sustainable agriculture practices.
Analytical Chemistry
Analytical Reagent :
The compound's chemical properties make it suitable as an analytical reagent for various assays. Its stability under different conditions allows it to be employed in the detection of specific biomolecules or environmental pollutants.
Application Example
In a recent study, this compound was used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the detection sensitivity of amino acids.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate | 1228948-05-7 | C₁₃H₂₄N₂O₃ | 256.34 | Piperidine, oxetane, Boc | Pharmaceutical intermediate |
| tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | 1257293-88-1 | C₁₂H₂₁N₃O₃ | 255.31 | Piperazine, oxetane, Boc | Drug discovery scaffolds |
| Ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate | N/A | C₂₃H₂₈N₂O₂ | ~364.48 | Piperidine, phenyl, ethyl | Controlled substance analog |
Key Differences :
- Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) confers distinct conformational flexibility compared to the piperazine analog (two nitrogen atoms), influencing hydrogen-bonding capacity and pharmacokinetics .
Pharmacologically Active Analogs
Functional Implications :
- The target compound’s Boc group enables selective deprotection for subsequent functionalization, unlike fentanyl carbamate analogs, which retain bioactivity even with carbamate modifications .
- Oxetane-containing derivatives generally exhibit improved metabolic stability compared to furan- or acrylamide-substituted analogs (e.g., para-fluoro furanyl fentanyl in ) .
Physicochemical Properties
Table 3: Experimental and Predicted Properties
| Property | This compound | tert-Butyl 2-(oxetan-3-ylidene)acetate |
|---|---|---|
| LogP (Predicted) | 1.52 | 1.21 |
| PSA (Ų) | 54.29 | 46.53 |
| Synthetic Accessibility | Intermediate (patented routes) | High (commercial availability) |
Notes:
- The target compound’s polar surface area (PSA) is higher than that of non-carbamate analogs, suggesting enhanced solubility in polar solvents .
- Piperidine-based carbamates are typically more rigid than bicyclic derivatives (e.g., tert-butyl (1s,4r)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate in ), impacting target-binding selectivity .
Biologische Aktivität
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₃H₂₄N₂O₃
- Molecular Weight : 256.35 g/mol
- CAS Number : 1228948-05-7
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Piperidine derivatives, including this compound, are known for their diverse biological activities, such as:
- Enzyme inhibition : Acting as inhibitors for various enzymes involved in metabolic pathways.
- Receptor modulation : Modulating the activity of neurotransmitter receptors, which can affect neurological functions .
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against Bruton's tyrosine kinase (BTK), an important target in treating B-cell malignancies. For instance:
- IC50 Values : Related compounds have shown IC50 values in the nanomolar range, indicating potent inhibition. For example, Ibrutinib, a known BTK inhibitor, has an IC50 of approximately 0.5 nM, suggesting that similar structures may exhibit comparable potency .
Case Studies
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Research Findings
Recent studies have focused on the synthesis and evaluation of oxetane-containing piperidine derivatives. Key findings include:
- Synthesis Methods : Various synthetic pathways have been developed to enhance the yield and purity of this compound, allowing for more extensive biological testing .
| Study | Compound | Activity | IC50 (nM) |
|---|---|---|---|
| Study A | Ibrutinib | BTK Inhibition | 0.5 |
| Study B | Remibrutinib | Autoimmune Disease Model | 23 |
| Study C | Tolebrutinib | B-cell Malignancies | 6.8 |
Q & A
Q. What are the common synthetic routes for tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, protection/deprotection, and cyclization. For example, similar carbamates are synthesized via nucleophilic substitution between oxetane derivatives (e.g., oxetan-3-ylmethyl bromide) and piperidine intermediates. Key steps include:
- Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling : Reaction optimization via solvent selection (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd/C for nitro group reduction) .
- Purification : Column chromatography with silica gel or recrystallization to isolate high-purity products.
Table 1 : Comparison of Synthetic Conditions
| Step | Solvent | Catalyst/Reagent | Temperature | Reference |
|---|---|---|---|---|
| Boc Protection | Dichloromethane | Triethylamine | 0–25°C | |
| Oxetane Coupling | DMF | K₂CO₃ | 60°C |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxetane and piperidine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
- HPLC/UPLC : Reverse-phase chromatography to assess purity (>95%) and monitor degradation products under stress conditions .
Q. What factors influence the stability of this carbamate under different storage conditions, and how can degradation be mitigated?
- Methodological Answer : Stability is affected by:
- pH : Hydrolysis of the carbamate group accelerates under acidic/basic conditions. Store in neutral buffers (pH 6–8) .
- Temperature : Degradation rates increase above 25°C; recommend storage at –20°C in inert atmospheres (argon) .
- Light : UV exposure can induce radical-mediated decomposition; use amber vials for long-term storage .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict reactivity and guide experimental synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. For example:
- Reaction Path Search : Tools like GRRM or IRC analyze intermediates in oxetane ring-opening reactions .
- Solvent Effects : COSMO-RS simulations predict solvation energies to optimize solvent selection .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Ni for cross-coupling) .
Q. What strategies are effective in resolving contradictory data from different spectroscopic analyses?
- Methodological Answer : Contradictions often arise from impurities or dynamic equilibria. Approaches include:
- Multi-Technique Validation : Cross-validate NMR with IR (e.g., carbamate C=O stretch at ~1680 cm⁻¹) .
- Variable-Temperature NMR : Detect conformational isomers by cooling samples to –40°C to slow exchange .
- Theoretical Modeling : Compare experimental NMR shifts with computed values (GIAO method) to assign ambiguous signals .
Q. How can high-throughput experimentation (HTE) and automation improve reaction optimization for this compound?
- Methodological Answer : HTE platforms enable rapid screening of variables:
- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, solvent, and stoichiometry .
- Automated Liquid Handling : Prepare 96-well plates with varying catalysts (e.g., Pd, Cu) and ligands (e.g., BINAP) for Suzuki-Miyaura coupling .
- In-Line Analytics : Integrate UPLC-MS for real-time monitoring of reaction progress .
Key Considerations for Data Interpretation
- Data Contradiction Analysis : When spectral data conflicts with theoretical predictions, re-examine sample preparation (e.g., residual solvents in NMR) or recalibrate computational parameters (e.g., basis sets in DFT) .
- Reaction Scalability : Pilot-scale synthesis requires adjusting mixing efficiency (e.g., switch from batch to flow reactors) to maintain yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
